AR 231453 - 898528-64-8

AR 231453

Catalog Number: EVT-8020459
CAS Number: 898528-64-8
Molecular Formula: C21H24FN7O5S
Molecular Weight: 505.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AR 231453 is classified as a small molecule drug and is categorized under GPR119 agonists. It is derived from pyrimidine chemistry, specifically a 5-nitropyrimidine derivative, which contributes to its biological activity. The compound is identified by the Chemical Abstracts Service (CAS) number 733750-99-7 and has been referenced in various biochemical studies for its role in enhancing glucose-dependent insulin release .

Synthesis Analysis

The synthesis of AR 231453 involves several chemical reactions typical for constructing pyrimidine derivatives. While specific synthetic routes may vary, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available pyrimidine precursors.
  2. Functionalization: Key functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions to form the desired nitro and alkoxy groups.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level exceeding 99% .

The detailed parameters of these reactions, including temperature, solvent choice, and reaction times, are crucial for optimizing yield and purity but are often proprietary or unpublished.

Molecular Structure Analysis

The molecular formula of AR 231453 is C21H24FN7O5SC_{21}H_{24}FN_{7}O_{5}S, with a molar mass of approximately 505.53 g/mol. Its structure features a complex arrangement that includes:

  • A pyrimidine core, which is essential for its interaction with GPR119.
  • A nitro group at the 5-position that enhances receptor binding affinity.
  • Various substituents that contribute to its selectivity and potency.

Three-dimensional structural modeling indicates that AR 231453 fits well within the binding pocket of GPR119, facilitating effective receptor activation .

Chemical Reactions Analysis

AR 231453 primarily engages in receptor-mediated signaling pathways upon binding to GPR119. Key reactions include:

  1. Agonistic Activity: Upon binding to GPR119, AR 231453 stimulates intracellular signaling cascades, notably the production of cyclic adenosine monophosphate (cAMP), which is critical for insulin secretion from pancreatic beta cells.
  2. In Vivo Effects: In animal models, administration of AR 231453 has shown to enhance glucose tolerance and insulin release in response to glucose stimuli, demonstrating its functional role in glucose metabolism .

The compound's interactions with other cellular pathways remain an area of ongoing research.

Mechanism of Action

The mechanism of action for AR 231453 involves:

  • Receptor Activation: Binding to GPR119 leads to conformational changes that activate downstream signaling pathways.
  • cAMP Production: This activation results in increased levels of cAMP within cells, promoting insulin secretion from pancreatic beta cells.
  • Physiological Effects: The resultant increase in insulin aids in lowering blood glucose levels, making it beneficial for diabetes management .

Studies have shown that the efficacy of AR 231453 is contingent on the presence of GPR119, as it fails to exert similar effects in GPR119-deficient models.

Physical and Chemical Properties Analysis

AR 231453 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid.
  • Solubility: Soluble in organic solvents; stability under desiccating conditions is recommended for storage.
  • Stability: The compound can be stored at ambient temperatures but should be kept under refrigeration or desiccated conditions to maintain integrity over time .

These properties are critical for laboratory handling and formulation into therapeutic agents.

Applications

The primary applications of AR 231453 include:

  • Diabetes Research: As a model compound for studying GPR119's role in glucose metabolism and insulin secretion.
  • Drug Development: Potentially serving as a lead compound for developing new anti-diabetic medications targeting GPR119.
  • Biochemical Assays: Utilized in high-throughput screening assays to identify other compounds with similar agonistic properties against GPR119 .
Pharmacological Characterization of AR 231453

GPR119 Agonism and Receptor Activation Mechanisms

AR231453 activates GPR119 through high-affinity orthosteric binding, triggering Gαs-mediated signaling that elevates intracellular cAMP:

  • Structural Basis of Activation: Cryo-EM structures of AR231453-bound GPR119-Gs complexes reveal an atypical transmembrane domain reorganization. TM5 exhibits a one-amino acid shift at proline 5.50 (P5.50), creating an outward bulge that opens a deep hydrophobic cavity (~45° tilt angle) between TM4 and TM5. AR231453 binds in an extended conformation, with its isopropyl-oxadiazole moiety buried deepest (mid-membrane) and sulfonylphenyl group positioned extracellularly [6]. This binding mode penetrates 1 Å deeper than typical class A GPCR ligands (e.g., endothelin receptor agonists), facilitating unique receptor-ligand contacts.

  • Constitutive Activity Modulation: GPR119 exhibits significant basal (ligand-independent) signaling in recombinant systems. AR231453 functions as a full agonist that amplifies this activity, increasing cAMP production 5-8 fold over baseline. Mutational studies indicate that extracellular loop 2 (ECL2) residues—particularly those near the conserved disulfide bridge (C155-C78)—are critical for both constitutive and AR231453-induced activation [10].

  • Sustained Signaling Kinetics: Unlike many GPCR agonists, AR231453 induces prolonged receptor activation resistant to washout. This "sustained signaling" phenotype persists >60 minutes post-removal in GLUTag cells and correlates with slow dissociation kinetics (Koff ~0.03 min⁻¹). This property enhances glucose-dependent insulin secretion without rapid desensitization [5].

  • Glucose-Dependent Efficacy: AR231453's insulinotropic and incretin effects require elevated glucose concentrations (>8 mM). This manifests physiologically as enhanced secretion only during hyperglycemia, reducing hypoglycemia risk—a key therapeutic advantage [4] [9].

Selectivity Profiling Against GPCRs and Off-Target Receptors

AR231453 demonstrates exceptional selectivity for GPR119 within the GPCR superfamily:

  • Broad GPCR Screening: In comprehensive profiling against >230 GPCRs, ion channels, and enzymes (including CEREP and melanophore dispersion panels), AR231453 (1 μM) showed no significant activity (≤50% modulation) at any off-target receptor. This includes all known pancreatic islet receptors (e.g., GLP-1R, GIPR, glucagon receptor) and lipid-sensing GPCRs (e.g., CB1, CB2) [2] [4].

  • Species Selectivity: AR231453 potently activates both human (EC₅₀ = 0.68–4.7 nM) and rodent GPR119 orthologs (EC₅₀ = 3.5–4.7 nM). Activity is abolished in GPR119-knockout models, confirming on-target effects in vivo [4] [6].

  • Functional Specificity in Tissue: Despite GPR119 expression in β-cells and L-cells, AR231453's effects are cell-context-dependent. In L-cells, its stimulation of GLP-1/PYY release requires functional peptide YY (PYY) and Y1 receptors. PYY-knockout mice show abolished motility effects despite intact receptor binding [9].

Table 1: Selectivity Profile of AR231453

PanelNumber of Targets TestedActivity ObservedKey Inactive Targets
GPCR Profiling>230NoneGLP-1R, GIPR, CB1, FFAR1, SSTR5
Enzyme/Receptor Panels (CEREP)76NonePKA, PKC, PDE3, PPARγ
Orphan GPCRs (Melanophore)140NoneGPR40, GPR55, GPR120

Dose-Response Relationships and EC50 Determination Across Species

AR231453 exhibits nanomolar potency across cellular and physiological assays, with variations reflecting model systems and readouts:

  • Cellular cAMP Assays:
  • Recombinant Systems: In CHO cells overexpressing human GPR119, AR231453 stimulates cAMP with EC₅₀ = 0.68 nM (luciferase reporter) [4] to 3.0 nM (HTRF) [2]. Rodent receptors show comparable sensitivity (EC₅₀ = 3.5–4.7 nM in rat insulinoma INS-1 cells) [7].
  • Endogenous Expression: In HIT-T15 hamster β-cells expressing native GPR119, EC₅₀ = 4.7 nM for cAMP elevation and 3.5 nM for insulin secretion [4].

  • Hormone Secretion:

  • Insulin: In isolated mouse islets, AR231453 enhances glucose-dependent insulin secretion (EC₅₀ = 3.5 nM at 16.8 mM glucose). Efficacy requires functional GPR119, as islets from GPR119-/- mice are unresponsive [8].
  • GLP-1/PYY: In human colonic mucosae and GLUTag cells, AR231453 (1–100 nM) stimulates GLP-1 and PYY release in a glucose-dependent manner (EC₅₀ ~15 nM) [9].

  • In Vivo Glucose Homeostasis:

  • Single oral doses (10–20 mg/kg) in wild-type mice improve glucose tolerance (OGTT) by 40–60% and accelerate normoglycemia attainment in transplanted diabetic mice (8±3 days vs. 16±6 days for controls). These effects are absent in GPR119-/- mice [4] [8].

Table 2: AR231453 Potency (EC₅₀) Across Assay Systems

Assay SystemEndpointEC₅₀ (nM)Species
CHO-hGPR119cAMP (HTRF)3.0Human
HEK293-hGPR119cAMP (luciferase)0.68Human
MIN6 β-cellsInsulin secretion3.5Mouse
GLUTag cellsGLP-1 secretion15.0Mouse
Mouse isletsGlucose-dependent insulin3.5Mouse
HIT-T15 cellscAMP accumulation4.7Hamster
Diabetic mice (oral glucose tolerance)Glucose AUC reduction10 mg/kgMouse

Properties

CAS Number

898528-64-8

Product Name

AR 231453

IUPAC Name

N-(2-fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine

Molecular Formula

C21H24FN7O5S

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C21H24FN7O5S/c1-12(2)18-26-21(34-27-18)13-6-8-28(9-7-13)20-17(29(30)31)19(23-11-24-20)25-16-5-4-14(10-15(16)22)35(3,32)33/h4-5,10-13H,6-9H2,1-3H3,(H,23,24,25)

InChI Key

DGBKNTVAKIFYNU-UHFFFAOYSA-N

SMILES

CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])NC4=C(C=C(C=C4)S(=O)(=O)C)F

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])NC4=C(C=C(C=C4)S(=O)(=O)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.